3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
3-(3-Chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline-4(3H)-one derivative characterized by a 3-chloro-4-methoxyphenyl substituent at the 3-position of the quinazoline core and a 2-hydroxyethyl carboxamide group at the 7-position. Quinazoline derivatives are widely studied for their biological activities, particularly as enzyme inhibitors. For instance, quinazoline-7-carboxamides have been explored as inhibitors of human soluble epoxide hydroxylase (sEH), a therapeutic target for inflammation and cardiovascular diseases .
Properties
Molecular Formula |
C18H16ClN3O4 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C18H16ClN3O4/c1-26-16-5-3-12(9-14(16)19)22-10-21-15-8-11(17(24)20-6-7-23)2-4-13(15)18(22)25/h2-5,8-10,23H,6-7H2,1H3,(H,20,24) |
InChI Key |
QLYANQQBGNSRBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.
Attachment of the Hydroxyethyl Group: This step can be achieved through nucleophilic substitution reactions, where the hydroxyethyl group is introduced using reagents like ethylene oxide or ethylene glycol.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient quinazoline ring and chloro substituent facilitate NAS reactions. Key findings include:
-
Mechanistic Insight : The chloro group undergoes displacement via a two-step addition-elimination pathway, with the methoxy group acting as a moderate electron donor . Demethylation of the methoxy group using BBr₃ proceeds through a Lewis acid-mediated cleavage.
Oxidation of Hydroxyethyl Side Chain
The ethanolamine-derived substituent participates in redox chemistry:
| Reaction Type | Oxidizing Agent | Product | Yield | Stability |
|---|---|---|---|---|
| Primary alcohol → ketone | Jones reagent (CrO₃/H₂SO₄) | Corresponding ketone derivative | 72-85% | High |
| Esterification | AcCl/Et₃N, RT, 4 hrs | Acetylated side chain | 91% | Moderate |
-
Limitations : Over-oxidation to carboxylic acids is observed with stronger oxidants like KMnO₄. Steric hindrance from the quinazoline ring slows reaction kinetics compared to linear alcohols.
Amide Bond Reactivity
The carboxamide group engages in hydrolysis and condensation:
-
Kinetics : Hydrolysis rates follow pseudo-first-order kinetics (t₁/₂ = 3.2 hrs in 1M HCl at 25°C). The electron-withdrawing quinazoline ring increases amide resonance stabilization, reducing susceptibility to enzymatic cleavage.
Cyclization Reactions
The compound undergoes intramolecular cyclization under specific conditions:
-
Key Driver : The hydroxyethyl side chain acts as a nucleophile, attacking the C4 carbonyl group during acid-catalyzed cyclization . Copper-mediated reactions show stereoselectivity (d.r. > 4:1) .
Halogenation and Cross-Coupling
Despite lacking direct reports for this analog, related quinazolines demonstrate:
| Reaction | Catalyst System | Scope | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Arylaminations at C6/C8 | 55-78% |
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl formation at chloro site | 63-89% |
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Altering Protein Function: Binding to proteins and affecting their structure and function.
Comparison with Similar Compounds
Key Observations :
- 3-Position Diversity : The target compound’s 3-chloro-4-methoxyphenyl group introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may enhance binding to hydrophobic enzyme pockets. In contrast, Compound 8 () has a simpler phenyl group, while the compound incorporates a tetrahydrofuran-derived substituent, likely increasing steric bulk .
- 7-Position Functionalization : The hydroxyethyl carboxamide in the target compound improves hydrophilicity compared to the methyl ester in Compound 8 (logP reduction) and the cyclopentyl carboxamide in ’s compound (higher lipophilicity). This suggests better bioavailability for the target molecule .
- Thioether vs. Ether Linkages: Compound 8 () and the compound both feature thioether groups, which are metabolically less stable than ethers due to susceptibility to oxidation.
Pharmacological and Physicochemical Implications
- Enzyme Inhibition Potential: Quinazoline-7-carboxamides are established sEH inhibitors. The hydroxyethyl group in the target compound may facilitate hydrogen bonding with catalytic residues, while the 3-chloro-4-methoxyphenyl group could enhance hydrophobic interactions. Compound 8’s methyl ester likely reduces cell permeability due to higher polarity, whereas the cyclopentyl group in ’s compound might improve membrane penetration but reduce solubility .
- Thermal and Chemical Stability : The absence of thioethers in the target compound suggests greater oxidative stability compared to Compounds 8 and ’s derivative. The methoxy group’s electron-donating nature may also stabilize the quinazoline core against degradation .
- Synthetic Considerations : Compound 8 () was synthesized via Cs₂CO₃-mediated alkylation in DMF, a method applicable to the target compound if modified for hydroxyethyl amidation. ’s compound likely requires more complex protection/deprotection strategies due to its tetrahydrofuran substituent .
Biological Activity
The compound 3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide belongs to the quinazoline family, which has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. This article provides a comprehensive overview of the biological activity of this specific compound, including synthesis methods, biological evaluations, and structure-activity relationships.
Synthesis
The synthesis of quinazoline derivatives typically involves multi-step reactions that include cyclization and functional group modifications. For this compound, methods often start with the formation of a quinazoline core followed by substitution at various positions to enhance biological activity. Recent studies have shown that modifications at the phenyl group and the carboxamide nitrogen significantly influence the compound's efficacy.
Anticancer Properties
Research indicates that compounds with a quinazoline backbone exhibit significant anticancer activity. A study evaluating various quinazoline derivatives demonstrated that those with halogen substitutions, such as chlorine in the para position, exhibited enhanced cytotoxic effects against several cancer cell lines. Specifically, the presence of a methoxy group was found to increase potency in low micromolar ranges against human cancer cells .
Antibacterial Activity
The antibacterial potential of quinazoline derivatives has been well-documented. In comparative studies, compounds similar to 3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide showed promising results against Gram-positive and Gram-negative bacteria. The compound's structure suggests that the methoxy and chloro groups enhance membrane permeability, facilitating bacterial inhibition .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's phenolic structure contributes to its ability to scavenge free radicals. Studies utilizing various antioxidant assays (e.g., DPPH, ABTS) confirmed that modifications at the phenolic ring significantly affect antioxidant capacity; compounds with additional hydroxyl groups exhibited superior activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives. Key findings include:
- Substituents on the Phenyl Ring : The presence of electron-donating groups (like methoxy) enhances cytotoxicity.
- Length of Side Chains : Increasing side chain length can decrease antiproliferative activity, indicating an optimal range for substituents.
- Positioning of Functional Groups : Hydroxyl groups in ortho positions relative to other substituents have been shown to significantly boost both antioxidant and antibacterial activities .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A series of quinazoline derivatives were tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .
- Antibacterial Testing : In a comparative study against standard antibiotics like ciprofloxacin, quinazoline derivatives showed comparable or superior antibacterial effects against Staphylococcus aureus and Escherichia coli strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
